Synthesis Yield Benchmark
The compound is synthesized by treating 2-methoxypyridin-4-ylamine (15 g) with N-bromosuccinimide (NBS, 47.3 g, ~2.2 equiv) in acetic acid (150 mL) at 10–35 °C for 3 hours, yielding 32.4 g of 3,5-dibromo-2-methoxypyridin-4-amine after extractive workup and silica gel purification . This protocol represents a regioselective double bromination that installs bromine atoms exclusively at the 3- and 5-positions, consistent with the general finding by Cañibano et al. (2001) that amino pyridines can be dibrominated in nearly quantitative yield with 2 equivalents of NBS . While the Cañibano study provides class-level evidence on dibromination efficiency, the specific protocol for this compound demonstrates that the 2-methoxy-4-aminopyridine scaffold undergoes clean dihalogenation without requiring protecting-group strategies on the amine . No direct head-to-head yield comparison with the mono-bromo analog (5-bromo-2-methoxypyridin-4-amine, CAS 1232431-48-9) or the de-methoxy analog (3,5-dibromo-4-aminopyridine, CAS 84539-34-4) under identical conditions is publicly available.
| Evidence Dimension | Synthesis Yield (isolated product) |
|---|---|
| Target Compound Data | 32.4 g from 15 g starting material (2-methoxypyridin-4-ylamine); reaction with NBS (2.2 equiv) in AcOH, 10–35 °C, 3 h |
| Comparator Or Baseline | Class-level baseline: amino pyridines undergo dibromination with NBS in near-quantitative yield (Cañibano et al. 2001). Mono-bromo analog 5-bromo-2-methoxypyridin-4-amine requires controlled mono-bromination conditions; yield data not publicly available for direct comparison. |
| Quantified Difference | 32.4 g isolated yield reported; class-level evidence supports efficient dihalogenation of amino pyridines vs. methoxy-only pyridines (reactivity order: NH₂ > OH > OMe) |
| Conditions | NBS (2.2 equiv), acetic acid, 10–35 °C, 3 h; patent US2013/143907, Paragraphs 0418–0419 |
Why This Matters
A reproducible, moderate-scale synthesis protocol with a defined yield provides procurement confidence and enables process chemists to estimate scalability and cost relative to bespoke mono-bromo or de-methoxy analogs that lack a publicly documented preparation route.
